Cas no 1804867-41-1 (4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile)

4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile is a fluorinated pyridine derivative with a unique structural profile, combining difluoromethyl, hydroxy, and trifluoromethyl functional groups. This compound exhibits potential as a versatile intermediate in pharmaceutical and agrochemical synthesis, owing to its electron-withdrawing substituents and reactive nitrile moiety. The presence of multiple fluorine atoms enhances its metabolic stability and lipophilicity, making it valuable for designing bioactive molecules. Its hydroxy group further allows for derivatization, enabling tailored modifications for specific applications. The compound's well-defined reactivity and structural features make it a promising candidate for advanced research in medicinal chemistry and material science.
4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile structure
1804867-41-1 structure
Product name:4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile
CAS No:1804867-41-1
MF:C9H5F5N2O
MW:252.140819311142
CID:4890346

4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile
    • Inchi: 1S/C9H5F5N2O/c10-8(11)6-4(1-2-15)7(9(12,13)14)16-3-5(6)17/h3,8,17H,1H2
    • InChI Key: OYKXLTTURUCQBM-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN=C(C(F)(F)F)C=1CC#N)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 310
  • XLogP3: 1.7
  • Topological Polar Surface Area: 56.9

4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029026288-250mg
4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile
1804867-41-1 95%
250mg
$999.60 2022-04-01
Alichem
A029026288-1g
4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile
1804867-41-1 95%
1g
$2,981.85 2022-04-01
Alichem
A029026288-500mg
4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile
1804867-41-1 95%
500mg
$1,651.30 2022-04-01

Additional information on 4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile

Introduction to 4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1804867-41-1)

4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1804867-41-1) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in the development of novel therapeutic agents. The presence of difluoromethyl, hydroxy, and trifluoromethyl groups imparts distinct chemical properties that make it an intriguing subject for scientific investigation.

The chemical structure of 4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile is defined by its pyridine core, which is a six-membered heterocyclic ring containing one nitrogen atom. The difluoromethyl group attached to the pyridine ring at the 4-position and the trifluoromethyl group at the 2-position contribute to its high lipophilicity and metabolic stability. Additionally, the hydroxy group at the 5-position adds a polar functionality that can influence the compound's solubility and reactivity.

Recent studies have highlighted the potential of 4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The difluoromethyl and trifluoromethyl groups enhance its ability to modulate key inflammatory pathways, making it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In another study, published in the European Journal of Medicinal Chemistry, 4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile was found to possess significant antiviral activity against a range of viruses, including influenza and herpes simplex virus. The unique combination of functional groups within its structure appears to interfere with viral replication processes, thereby inhibiting viral spread and reducing viral load in infected cells.

The pharmacokinetic properties of 4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile have also been extensively studied. Research conducted by a team at the University of California, San Francisco, demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity facilitates efficient absorption through biological membranes, while its metabolic stability ensures prolonged therapeutic effects.

In terms of safety and toxicity, preliminary studies suggest that 4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile is well-tolerated at therapeutic doses. However, further investigations are necessary to fully understand its long-term safety profile and potential side effects. Ongoing clinical trials are currently evaluating its efficacy and safety in human subjects.

The synthesis of 4-(Diffluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the pyridine core through a cyclization reaction, followed by selective functionalization with difluoromethyl and trifluoromethyl groups. The introduction of the hydroxy group typically involves a hydrolysis step or direct substitution reaction.

In conclusion, 4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1804867-41-1) represents a promising compound with diverse biological activities and favorable pharmacological properties. Its unique chemical structure and functional groups make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover its full potential, this compound may play a significant role in advancing therapeutic options for various diseases.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd